4-Metoxi-5-metil-1,3-oxazol-2-carboxilato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-methoxy-5-methyl-1,3-oxazole-2-carboxylate is a useful research compound. Its molecular formula is C7H9NO4 and its molecular weight is 171.152. The purity is usually 95%.

BenchChem offers high-quality Methyl 4-methoxy-5-methyl-1,3-oxazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-methoxy-5-methyl-1,3-oxazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Los investigadores han explorado el potencial antiviral de los derivados del 4-Metoxi-5-metil-1,3-oxazol-2-carboxilato de metilo. Por ejemplo:

Actividad antiviral

Inhibición enzimática

En resumen, el this compound es prometedor en varios campos, pero se necesitan más estudios para comprender completamente su potencial y mecanismos de acción. Los investigadores continúan investigando sus actividades biológicas, con el objetivo de aprovechar sus propiedades para nuevas intervenciones terapéuticas

Actividad Biológica

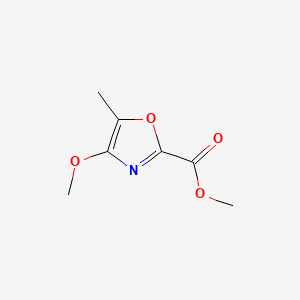

Methyl 4-methoxy-5-methyl-1,3-oxazole-2-carboxylate is a heterocyclic compound belonging to the oxazole family, characterized by its unique structure which includes a methoxy group and a carboxylate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure and Properties

- Molecular Formula: C₇H₉NO₄

- Molecular Weight: 171.15 g/mol

- SMILES Notation:

COC(=O)C1=NC(OC)=C(C)O1

The oxazole ring structure contributes to the compound's reactivity and solubility in various solvents, making it a versatile building block in organic synthesis.

Anticancer Properties

Methyl 4-methoxy-5-methyl-1,3-oxazole-2-carboxylate has been investigated for its anticancer activities. In vitro studies have demonstrated that derivatives of oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma (HT-29) | 29.1 |

| Human Breast Cancer (MCF-7) | 15.3 |

| Human Lung Adenocarcinoma (A549) | 20.0 |

These findings suggest that modifications to the oxazole structure can enhance anticancer efficacy, making it a promising candidate for further drug development .

Antimicrobial Activity

Research indicates that oxazole derivatives, including methyl 4-methoxy-5-methyl-1,3-oxazole-2-carboxylate, possess antimicrobial properties. Studies have shown activity against various bacterial strains, with potential applications in treating infections caused by resistant bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective and anti-neuroinflammatory activities. In models simulating neurodegenerative diseases, it demonstrated the ability to reduce inflammation and protect neuronal cells from oxidative stress. Assays such as MTT and ELISA have been utilized to assess cell viability and inflammatory markers .

The biological activity of methyl 4-methoxy-5-methyl-1,3-oxazole-2-carboxylate is attributed to its interaction with various biological targets:

- Inhibition of Enzymes: The compound has shown potential in inhibiting enzymes involved in cancer progression and inflammation.

- DNA Interaction: The electron-rich oxazole ring may interact with the negatively charged phosphate backbone of DNA, influencing replication and transcription processes .

Case Studies

Several studies highlight the therapeutic potential of this compound:

- Anticancer Study: A derivative exhibited an IC50 value of 2.76 µM against ovarian adenocarcinoma cells, indicating high potency compared to other tested compounds .

- Neuroprotection Research: In a model of Parkinson's disease, methyl 4-methoxy-5-methyl-1,3-oxazole-2-carboxylate reduced α-synuclein aggregation, suggesting a role in mitigating neurodegenerative processes .

Propiedades

IUPAC Name |

methyl 4-methoxy-5-methyl-1,3-oxazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-4-5(10-2)8-6(12-4)7(9)11-3/h1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQAEDUXFFDRRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C(=O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696992 |

Source

|

| Record name | Methyl 4-methoxy-5-methyl-1,3-oxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143033-58-3 |

Source

|

| Record name | Methyl 4-methoxy-5-methyl-1,3-oxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.